Technical Whitepaper: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Technical Whitepaper: Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate
Executive Summary
Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 100973-67-9) is a highly functionalized pyrimidine scaffold utilized primarily as an intermediate in the synthesis of pharmaceutical agents.[1] Its structural core—a 2,4,5-trisubstituted pyrimidine—serves as a privileged pharmacophore in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs) , antivirals , and STAT6 inhibitors .
The compound is distinguished by its orthogonal reactivity: the C4-benzylamino group provides hydrophobic interaction potential, the C5-ester serves as a hydrogen bond acceptor or cyclization precursor, and the C2-methylthio group acts as a "chemical handle," capable of oxidation and displacement to introduce further diversity.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The following data consolidates the fundamental chemical constants required for identification and analytical characterization.
| Property | Specification |
| Chemical Name | Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 100973-67-9 |
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 303.38 g/mol |
| Physical State | Solid (White to Off-white powder) |
| Solubility | Soluble in DMSO, DMF, Chloroform; slightly soluble in Ethanol |
| Precursor CAS | 5909-24-0 (Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) |
| Storage | 2-8°C, Hygroscopic, Light-sensitive |
Synthetic Methodology
The synthesis of CAS 100973-67-9 follows a classic Nucleophilic Aromatic Substitution (
Reaction Logic
The starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate , possesses a chloride leaving group at the C4 position. The pyrimidine ring is electron-deficient due to the two nitrogen atoms and the electron-withdrawing ester group at C5, making C4 highly susceptible to nucleophilic attack by benzylamine .
Step-by-Step Protocol
Reagents:
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Precursor: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
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Nucleophile: Benzylamine (1.1 eq)
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Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)
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Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
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Preparation: Dissolve 1.0 equivalent of the 4-chloro precursor in anhydrous Ethanol (0.5 M concentration).
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Addition: Cool the solution to 0°C. Add 1.2 equivalents of TEA followed by the dropwise addition of 1.1 equivalents of Benzylamine.
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Reaction: Allow the mixture to warm to room temperature (RT). If reaction kinetics are slow (monitored by TLC/LC-MS), heat to reflux (approx. 78°C) for 2–4 hours.
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Workup:
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Concentrate the solvent under reduced pressure.
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Resuspend the residue in Ethyl Acetate and wash with water (2x) and brine (1x).
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Dry the organic layer over anhydrous
.
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Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (SiO2, Hexanes:EtOAc gradient) to yield the target compound.
Synthetic Workflow Diagram
Figure 1: Synthetic workflow for the preparation of Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate via nucleophilic aromatic substitution.
Mechanism of Action & Biological Applications[6][7]
This compound is rarely a final drug but rather a strategic intermediate . Its value lies in the "C2-activation" strategy used in drug discovery.
The C2-Activation Strategy
The methylthio group (-SMe) at position C2 is relatively inert. However, it can be oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me) using m-CPBA or Oxone. These oxidized forms are excellent leaving groups, allowing for a second nucleophilic substitution with different amines or alkoxides. This enables the rapid generation of diverse libraries around the pyrimidine core.
Therapeutic Areas[6]
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Kinase Inhibition: The 4-benzylamino motif mimics the adenine interactions of ATP, fitting into the hydrophobic pocket of kinases (e.g., EGFR, CDK).
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STAT6 Inhibition: Derivatives of 4-benzylaminopyrimidines have been identified as inhibitors of STAT6, a transcription factor involved in allergic diseases like asthma.[2]
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Anticancer Agents: The scaffold is prevalent in research regarding apoptosis induction in HL-60 leukemia cells.[3]
Pharmacophore Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C2, C4, and C5 substituents.
Handling, Stability, and Safety
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Hazard Classification: Irritant (Skin/Eye). Warning: H315, H319, H335.
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Stability: The ester group is susceptible to hydrolysis under strong acidic or basic conditions. The thioether is sensitive to strong oxidizers.
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Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent slow oxidation of the sulfur moiety.
References
-
MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate Product Specifications. Retrieved January 29, 2026, from [Link]
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Nagashima, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl 4-(benzylamino)-2-(methylthio)pyrimidine-5-carboxylate [myskinrecipes.com]
- 2. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | 106475-47-2 | Benchchem [benchchem.com]
